molecular formula C19H15BrN4O2 B3645705 5-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide

5-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide

Cat. No.: B3645705
M. Wt: 411.3 g/mol
InChI Key: WPLFEFBGFNVLQZ-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives These compounds are known for their aromatic heterocyclic structures, which include a furan ring substituted at the 2-position with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst such as aluminum chloride.

    Bromination: The bromination of the furan ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Coupling Reaction: The final step involves coupling the brominated furan with the benzotriazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups on the benzotriazole ring, converting them to amines.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of benzotriazole.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating the biological activity of furan derivatives, including their antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The furan ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. Additionally, the bromine atom can form halogen bonds, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(4-bromophenyl)furan-2-carboxamide: Similar structure but with a different substituent on the benzene ring.

    5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Contains a piperazine ring, offering different biological properties.

    5-bromo-N-(4-ethylphenyl)-2-furamide: Lacks the benzotriazole moiety, resulting in different chemical reactivity and applications.

Uniqueness

The uniqueness of 5-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide lies in its combination of a benzotriazole moiety with a furan ring, providing a versatile scaffold for further functionalization

Properties

IUPAC Name

5-bromo-N-[2-(4-ethylphenyl)benzotriazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O2/c1-2-12-3-6-14(7-4-12)24-22-15-8-5-13(11-16(15)23-24)21-19(25)17-9-10-18(20)26-17/h3-11H,2H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLFEFBGFNVLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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